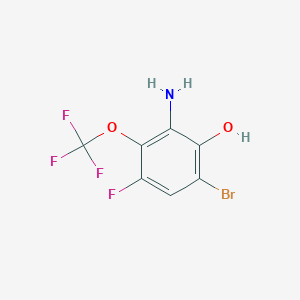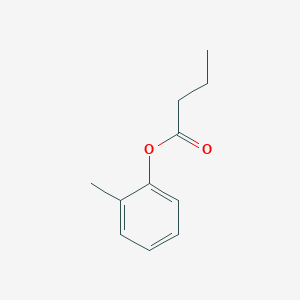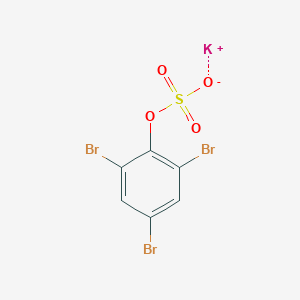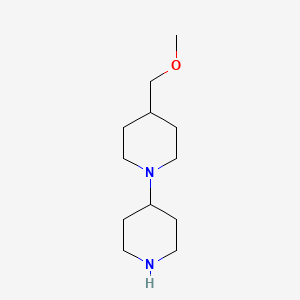
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid is a deuterated analog of 2-hydroxy-3-methylbutanoic acid. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid typically involves the incorporation of deuterium into the precursor molecules. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Deuterium atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can influence the compound’s binding affinity, metabolic stability, and overall biological activity. Deuterium’s kinetic isotope effect can slow down certain metabolic reactions, potentially leading to prolonged activity and reduced toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-3-methylbutanoic acid: The non-deuterated analog of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid.
Deuterated fatty acids: Other deuterated analogs of fatty acids used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its specific isotopic composition, which can provide distinct advantages in scientific research. The incorporation of deuterium can enhance the compound’s stability, reduce metabolic degradation, and improve its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C5H10O3 |
|---|---|
Molekulargewicht |
126.18 g/mol |
IUPAC-Name |
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D |
InChI-Schlüssel |
NGEWQZIDQIYUNV-AYWPRJOCSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


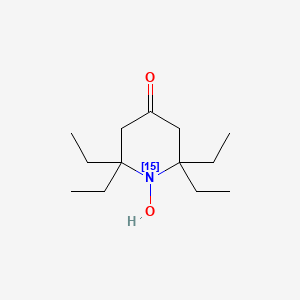
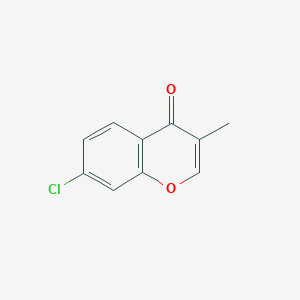
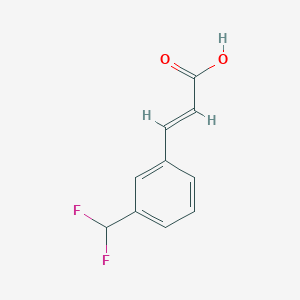
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
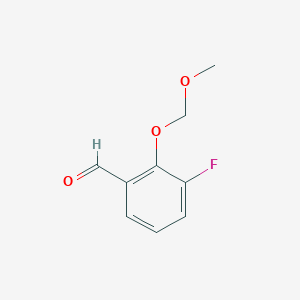
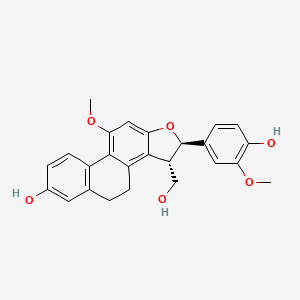
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
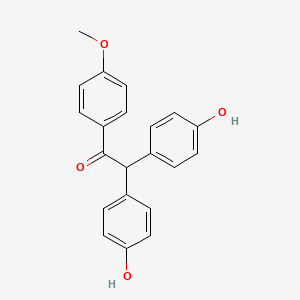
![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
